molecular formula C6H11ClN2O3 B1423200 2-chloro-N'-(3-methoxypropanoyl)acetohydrazide CAS No. 1263386-31-7

2-chloro-N'-(3-methoxypropanoyl)acetohydrazide

Cat. No.: B1423200
CAS No.: 1263386-31-7
M. Wt: 194.61 g/mol
InChI Key: UQPCBKUICXHVCP-UHFFFAOYSA-N
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Description

2-chloro-N’-(3-methoxypropanoyl)acetohydrazide is an organic compound with the molecular formula C6H11ClN2O3 It is a derivative of acetohydrazide, featuring a chloro group and a methoxypropanoyl moiety

Scientific Research Applications

2-chloro-N’-(3-methoxypropanoyl)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential antimicrobial and anticancer agents.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound can be utilized in the synthesis of agrochemicals and other specialty chemicals.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place. If swallowed, one should call a poison center or doctor if feeling unwell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-(3-methoxypropanoyl)acetohydrazide typically involves the following steps:

    Formation of 3-methoxypropanoic acid chloride: This is achieved by reacting 3-methoxypropanoic acid with thionyl chloride (SOCl2) under reflux conditions to form the corresponding acid chloride.

    Reaction with acetohydrazide: The 3-methoxypropanoic acid chloride is then reacted with acetohydrazide in the presence of a base such as pyridine to yield 2-chloro-N’-(3-methoxypropanoyl)acetohydrazide.

Industrial Production Methods

While specific industrial production methods for 2-chloro-N’-(3-methoxypropanoyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-(3-methoxypropanoyl)acetohydrazide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

    Condensation reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) can facilitate this reaction.

    Condensation reactions: Aldehydes or ketones in the presence of an acid catalyst (e.g., acetic acid) are commonly used.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.

Major Products

    Nucleophilic substitution: Substituted acetohydrazides.

    Condensation reactions: Hydrazones.

    Hydrolysis: Carboxylic acids and hydrazine derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-N’-(3-methoxypropanoyl)acetohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets. The chloro and methoxypropanoyl groups can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-methoxypropyl)acetamide
  • 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • 2-chloro-N-(hydroxymethyl)acetamide

Comparison

2-chloro-N’-(3-methoxypropanoyl)acetohydrazide is unique due to the presence of both a chloro group and a methoxypropanoyl moiety, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N'-(2-chloroacetyl)-3-methoxypropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O3/c1-12-3-2-5(10)8-9-6(11)4-7/h2-4H2,1H3,(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPCBKUICXHVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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